Cas no 1337032-98-0 (2,4-dichloro-5-(pyrrolidin-3-yl)methylpyridine)

2,4-Dichloro-5-(pyrrolidin-3-yl)methylpyridine is a versatile heterocyclic compound featuring a pyridine core substituted with dichloro groups and a pyrrolidinylmethyl moiety. Its structural framework offers significant potential in pharmaceutical and agrochemical applications, particularly as a key intermediate in the synthesis of bioactive molecules. The dichloro substitution enhances reactivity for further functionalization, while the pyrrolidine ring introduces stereochemical diversity, making it valuable for drug discovery. This compound exhibits favorable stability and solubility properties, facilitating its use in cross-coupling reactions and other synthetic transformations. Its well-defined molecular architecture supports precise modifications, enabling tailored applications in medicinal chemistry and material science.
2,4-dichloro-5-(pyrrolidin-3-yl)methylpyridine structure
1337032-98-0 structure
Product Name:2,4-dichloro-5-(pyrrolidin-3-yl)methylpyridine
CAS No:1337032-98-0
MF:C10H12Cl2N2
MW:231.121680259705
CID:6348288
PubChem ID:165967930
Update Time:2025-10-31

2,4-dichloro-5-(pyrrolidin-3-yl)methylpyridine Chemical and Physical Properties

Names and Identifiers

    • 2,4-dichloro-5-(pyrrolidin-3-yl)methylpyridine
    • 2,4-dichloro-5-[(pyrrolidin-3-yl)methyl]pyridine
    • EN300-1976739
    • 1337032-98-0
    • Inchi: 1S/C10H12Cl2N2/c11-9-4-10(12)14-6-8(9)3-7-1-2-13-5-7/h4,6-7,13H,1-3,5H2
    • InChI Key: NBOHAJIWYOYESX-UHFFFAOYSA-N
    • SMILES: ClC1C=C(N=CC=1CC1CNCC1)Cl

Computed Properties

  • Exact Mass: 230.0377538g/mol
  • Monoisotopic Mass: 230.0377538g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 24.9Ų

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Additional information on 2,4-dichloro-5-(pyrrolidin-3-yl)methylpyridine

Recent Advances in the Study of 2,4-Dichloro-5-(pyrrolidin-3-yl)methylpyridine (CAS: 1337032-98-0)

The compound 2,4-dichloro-5-(pyrrolidin-3-yl)methylpyridine (CAS: 1337032-98-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, featuring a pyridine core substituted with dichloro and pyrrolidinylmethyl groups, has shown promising potential as a key intermediate in the synthesis of bioactive molecules and as a pharmacophore in drug discovery. Recent studies have focused on its unique structural properties, synthetic applications, and biological activities, positioning it as a molecule of interest for medicinal chemistry and therapeutic development.

Structural analysis of 2,4-dichloro-5-(pyrrolidin-3-yl)methylpyridine reveals its potential as a versatile building block in organic synthesis. The presence of both electron-withdrawing chlorine atoms and the basic pyrrolidine nitrogen creates a polarized system that can participate in diverse chemical transformations. Recent synthetic methodologies have demonstrated efficient routes to this compound, with particular emphasis on palladium-catalyzed cross-coupling reactions that allow for further functionalization at various positions on the pyridine ring. These synthetic advances have opened new possibilities for creating libraries of derivatives with tailored biological properties.

In pharmacological research, 2,4-dichloro-5-(pyrrolidin-3-yl)methylpyridine has emerged as a scaffold of interest for kinase inhibition. A 2023 study published in the Journal of Medicinal Chemistry reported its incorporation into novel inhibitors targeting specific protein kinases involved in inflammatory pathways. The compound's ability to form key hydrogen bonds through its pyrrolidine nitrogen while maintaining appropriate lipophilicity through its chloropyridine moiety makes it particularly valuable for structure-activity relationship studies. Molecular docking simulations have shown favorable interactions with ATP-binding sites of various kinases, suggesting its potential as a lead compound for further optimization.

The metabolic stability and pharmacokinetic properties of 2,4-dichloro-5-(pyrrolidin-3-yl)methylpyridine derivatives have been the subject of recent investigations. In vitro ADME studies have demonstrated that the pyrrolidine moiety contributes to improved solubility compared to similar compounds with purely aromatic substituents, while the chloropyridine component provides sufficient membrane permeability. These balanced properties make the scaffold particularly attractive for the development of orally bioavailable drugs, with several research groups reporting promising preclinical results for analogs targeting central nervous system disorders.

Recent patent literature indicates growing commercial interest in 2,4-dichloro-5-(pyrrolidin-3-yl)methylpyridine and its derivatives. Pharmaceutical companies have filed multiple applications covering its use in compositions for treating neurodegenerative diseases and certain types of cancer. The compound's versatility as a synthetic intermediate has also led to its inclusion in several combinatorial chemistry platforms, where it serves as a core structure for generating diverse molecular libraries for high-throughput screening.

Looking forward, research on 2,4-dichloro-5-(pyrrolidin-3-yl)methylpyridine (CAS: 1337032-98-0) appears poised for expansion. Current investigations are exploring its potential in targeted protein degradation strategies, where its structural features may facilitate the design of novel PROTAC molecules. Additionally, its application in radiopharmaceutical development is being examined, particularly for the creation of positron emission tomography (PET) tracers. As synthetic methodologies continue to advance and biological screening becomes more sophisticated, this compound and its derivatives are likely to play an increasingly important role in drug discovery pipelines across multiple therapeutic areas.

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